Minoxidil beta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

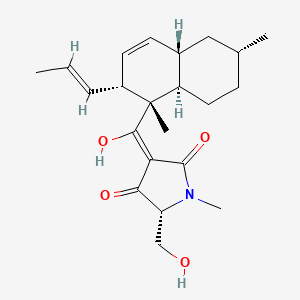

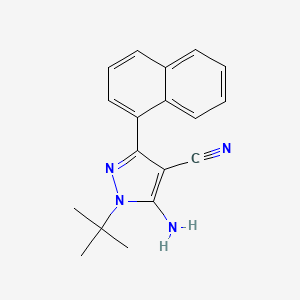

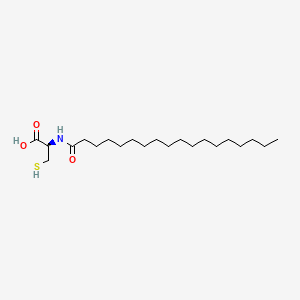

Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil . Minoxidil is an antihypertensive and antialopecia agent . It activates ATP-activated K+ channels .

Synthesis Analysis

Minoxidil beta-D-Glucuronide is synthesized through glucuronidation, a metabolic process where glucuronic acid is attached to a substrate . This process is important in the metabolic fate of many drugs and other xenobiotics .Molecular Structure Analysis

The molecular formula of Minoxidil beta-D-Glucuronide is C15H23N5O7 . Its average mass is 385.372 Da .Physical And Chemical Properties Analysis

Minoxidil beta-D-Glucuronide is a brownish solid .Applications De Recherche Scientifique

Mechanisms of Action and Pharmacokinetics

Minoxidil acts through multiple pathways, including as a vasodilator and anti-inflammatory agent, and it induces the Wnt/β-catenin signaling pathway. It is metabolized into minoxidil sulfate, its active form, through the action of sulfotransferase enzymes. The efficacy of minoxidil varies among individuals, potentially due to differences in sulfotransferase activity within hair follicles, highlighting the importance of understanding metabolic pathways in drug response and the role of genetic factors in therapy effectiveness (Gupta et al., 2021).

Glucuronidation in Drug Metabolism

The process of glucuronidation, where drugs are metabolized into more water-soluble compounds for excretion, is critical in the pharmacokinetics of many drugs, including minoxidil. Monitoring the concentrations of glucuronide metabolites could optimize therapeutic outcomes for drugs metabolized via this pathway. The role of glucuronidation emphasizes the importance of understanding drug metabolism for effective clinical monitoring and the development of therapeutic strategies (Shipkova & Wieland, 2005).

Role of β-Glucuronidases in Cancer

The activity of β-glucuronidases in human tissues has been linked to cancer, with high activity observed in cancerous tissues. This enzyme's role in disease pathophysiology and its potential as a clinical diagnostic tool or therapeutic target highlights the broader implications of enzyme activity in health and disease. Understanding the functions and regulation of such enzymes could lead to novel therapeutic approaches for cancer and other diseases (Bartalos & Györkey, 1963).

Therapeutic Drug Monitoring and UGT1A1 Inhibitors

The inhibition of UGT1A1, a key enzyme in glucuronidation, has therapeutic significance in minimizing drug interactions and adverse effects. Identifying and characterizing UGT1A1 inhibitors is essential for the safe and effective use of drugs, including those metabolized through glucuronidation pathways. This area of research is crucial for optimizing drug therapy and reducing the risk of drug-induced toxicities (Lv et al., 2018).

Mécanisme D'action

Target of Action

Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil , an antihypertensive and antialopecia agent . Minoxidil primarily targets ATP-activated K+ channels . These channels play a crucial role in regulating the membrane potential and cellular excitability .

Mode of Action

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax

Biochemical Pathways

The biochemical pathways affected by Minoxidil involve the ERK and Akt signaling pathways . These pathways play a significant role in cell survival, growth, and proliferation. By activating these pathways, Minoxidil can promote the survival of DPCs, which are crucial for hair growth .

Pharmacokinetics

Minoxidil has a relatively large volume of distribution of approximately 200L . It is primarily metabolized in the liver , with no evidence of accumulation when given chronically . Peak plasma concentrations of Minoxidil usually occur within 1 hour after ingestion, and more than 95% of the drug is absorbed from the gastrointestinal tract . The pharmacokinetics of Minoxidil beta-D-Glucuronide may be similar, but further studies are needed to confirm this.

Result of Action

The primary result of Minoxidil’s action is the promotion of hair growth and the treatment of androgenetic alopecia . It achieves this by promoting the survival of DPCs, which are essential for hair growth . As a metabolite of Minoxidil, Minoxidil beta-D-Glucuronide may contribute to these effects.

Action Environment

The action of Minoxidil and its metabolites can be influenced by various environmental factors. For instance, the gut microbiota can transform certain metabolites, potentially affecting their bioactivity . Additionally, dietary factors may also influence the action of Minoxidil and its metabolites .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-6-(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,21-23H,1-5H2,(H4,16,17,18,24,25)/t9-,10-,11+,12-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBBFGRUDJFDG-ZAOAHOKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

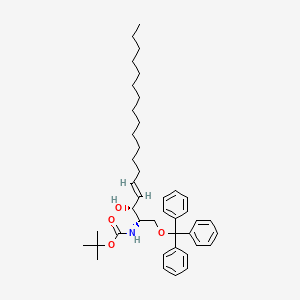

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

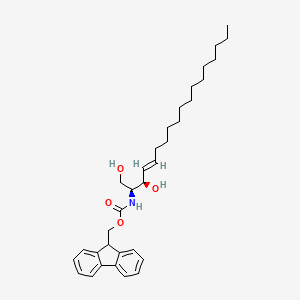

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

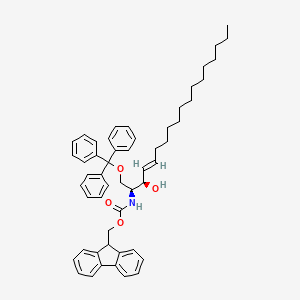

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)